Product packaging for 7-Bromopyrido[2,3-b]pyrazine(Cat. No.:CAS No. 52333-42-3)

7-Bromopyrido[2,3-b]pyrazine

Cat. No.: B1275775
CAS No.: 52333-42-3
M. Wt: 210.03 g/mol
InChI Key: YEDMUIQRKXNDQI-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Systems in Drug Discovery and Materials Science

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, with their diverse structures and functionalities playing a pivotal role in both drug discovery and materials science. openmedicinalchemistryjournal.comchemrj.org These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, forming the core of many essential biological molecules like alkaloids, vitamins, and hormones. mdpi.comnih.gov In the realm of pharmaceuticals, nitrogen heterocycles are of paramount importance, with reports indicating that they constitute the structural framework of approximately 59-60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). openmedicinalchemistryjournal.commdpi.commsesupplies.com Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, which can lead to enhanced binding with biological targets like DNA and proteins. chemrj.orgmdpi.com This has led to their extensive use in the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. numberanalytics.comnih.gov

The significance of nitrogen heterocycles extends beyond medicine into the field of materials science. numberanalytics.commsesupplies.com Their unique electronic properties, ability to coordinate with metals, and potential for self-assembly make them valuable building blocks for creating functional materials. chemrj.orgmsesupplies.com These materials include conducting polymers, dyes for various applications, and corrosion inhibitors. msesupplies.comnumberanalytics.com The versatility of nitrogen heterocycles allows for the fine-tuning of their physical and chemical properties through structural modifications, enabling the development of advanced materials for applications in electronics, optics, and catalysis. chemrj.org

Overview of Pyrido[2,3-b]pyrazine (B189457) Core Structures in Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold, a fused heterocyclic system consisting of a pyridine (B92270) and a pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. ontosight.ai This core structure is of significant interest due to the diverse biological activities exhibited by its derivatives. smolecule.com The arrangement of nitrogen atoms within this bicyclic system imparts unique electronic characteristics and provides multiple points for chemical modification, allowing for the creation of extensive compound libraries with a wide range of pharmacological properties. ontosight.aismolecule.com

Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for a multitude of therapeutic applications. researchgate.net Research has demonstrated their potential as anticancer agents, with some compounds showing inhibitory effects on various cancer cell lines. nih.govikm.org.my Additionally, these compounds have been explored for their antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netvulcanchem.com The structural similarity of the pyrido[2,3-b]pyrazine scaffold to endogenous molecules and its ability to interact with various biological targets, such as protein kinases and receptors, underscore its importance in the design and development of novel therapeutic agents. biosynth.com

The exploration of pyrido[2,3-b]pyrazine chemistry is rooted in the broader history of heterocyclic chemistry that began in the 19th century. The synthesis of pyrazine derivatives gained momentum in the 20th century with the advancement of synthetic methodologies. Early research in the mid-20th century, particularly in the 1960s and 1970s, began to uncover the potential of pyrazine-containing compounds, including those with the pyrido[2,3-b]pyrazine core, initially focusing on their antibacterial properties.

Key synthetic developments, such as the double condensation reaction of 2,3-diaminopyridine (B105623) with arylglyoxals, provided efficient routes to the pyrido[2,3-b]pyrazine system. More contemporary methods involve multicomponent reactions, which offer a streamlined approach to synthesizing these complex heterocycles. For instance, a common method involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847), often catalyzed by an acid like p-toluenesulfonic acid in a suitable solvent such as ethanol. rsc.orgrsc.org These synthetic advancements have been crucial in making a wide range of pyrido[2,3-b]pyrazine derivatives accessible for further investigation.

The development of pyrido[2,3-b]pyrazine scaffolds as therapeutic agents has evolved from initial broad-spectrum biological screening to more targeted drug design approaches. Early studies focused on the general antimicrobial and anticancer activities of these compounds. researchgate.net Over time, research has become more sophisticated, with a focus on identifying specific molecular targets and understanding structure-activity relationships (SAR).

A significant area of development has been in the field of oncology. Researchers have designed and synthesized novel pyrido[2,3-b]pyrazine derivatives as potential inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov For example, certain derivatives have been developed to target both erlotinib-sensitive and erlotinib-resistant cancer cell lines, offering a potential strategy to overcome drug resistance in non-small-cell lung cancer (NSCLC). nih.govhud.ac.uk

Furthermore, the pyrido[2,3-b]pyrazine core has been utilized in the development of antagonists for the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a target for pain management. nih.gov In this context, the pyrido[2,3-b]pyrazine scaffold was used to replace a 1,8-naphthyridine (B1210474) core, leading to compounds with a reduced potential for the formation of reactive metabolites. nih.gov More recently, these scaffolds have also been investigated as inhibitors of human cytomegalovirus (HCMV) polymerase, demonstrating broad-spectrum antiherpetic activity. nih.gov This evolution highlights the versatility of the pyrido[2,3-b]pyrazine scaffold in addressing a wide range of therapeutic needs.

Introduction to Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of immense strategic importance in chemical synthesis. jeyamscientific.in They serve as versatile intermediates, or building blocks, for the construction of more complex molecules. jeyamscientific.in The presence of a halogen atom significantly influences the chemical reactivity of the heterocyclic ring, providing a handle for a variety of chemical transformations. mdpi.comnih.gov These transformations often include nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. jeyamscientific.in This synthetic utility allows chemists to introduce a wide range of functional groups, thereby enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. jeyamscientific.in

The substitution of a bromine atom onto a heterocyclic core can profoundly impact both its chemical reactivity and biological activity. revmedchir.ro Bromine, being a good leaving group, facilitates various substitution and coupling reactions, making brominated heterocycles valuable precursors in organic synthesis.

7-Bromopyrido[2,3-b]pyrazine is a key intermediate in the synthesis of a diverse array of functionalized pyrido[2,3-b]pyrazine derivatives. synquestlabs.com The bromine atom at the 7-position serves as a versatile handle for introducing various substituents through cross-coupling reactions. This allows for the systematic modification of the pyrido[2,3-b]pyrazine scaffold to explore structure-activity relationships and optimize biological activity. For example, the bromine at the C7 position facilitates palladium-catalyzed reactions, enabling the creation of new carbon-carbon and carbon-heteroatom bonds. This synthetic flexibility has been exploited in the development of compounds with potential applications in medicinal chemistry and materials science. researchgate.net The ability to readily functionalize the 7-position makes this compound a valuable building block for creating libraries of novel compounds for high-throughput screening and drug discovery programs.

Interactive Data Tables

Table 1: Biological Activities of Pyrido[2,3-b]pyrazine Derivatives

Compound TypeBiological ActivityTherapeutic Area
Substituted Pyrido[2,3-b]pyrazinesKinase InhibitionOncology
Pyrido[2,3-b]pyrazine DerivativesAntimicrobialInfectious Diseases
Pyrido[2,3-b]pyrazine DerivativesAnti-inflammatoryInflammatory Diseases
Pyrido[2,3-b]pyrazine DerivativesAntiviral (HCMV)Infectious Diseases
Pyrido[2,3-b]pyrazine DerivativesTRPV1 AntagonismPain Management

Table 2: Synthetic Applications of Halogenated Heterocycles

Reaction TypeHalogenUtility
Nucleophilic SubstitutionCl, Br, IIntroduction of various functional groups
Suzuki CouplingBr, IFormation of C-C bonds
Sonogashira CouplingBr, IFormation of C-C triple bonds
Buchwald-Hartwig AminationBr, IFormation of C-N bonds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMUIQRKXNDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401182
Record name 7-bromopyrido[2,3-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-42-3
Record name 7-bromopyrido[2,3-b]pyrazine
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Record name 7-Bromopyrido[2,3-b]pyrazine
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Synthetic Methodologies for 7 Bromopyrido 2,3 B Pyrazine and Its Derivatives

Strategies for Constructing the Pyrido[2,3-b]pyrazine (B189457) Core

The formation of the fused pyrido[2,3-b]pyrazine ring system is a critical step in the synthesis of the target compound and its analogues. Chemists have employed several fundamental reaction types, including cycloadditions, condensations, and annulations, to build this heterocyclic framework.

Cycloaddition Reactions in Pyrido[2,3-b]pyrazine Formation

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. nih.gov In the context of forming six-membered nitrogen-containing rings like the pyrazine (B50134) portion of the pyrido[2,3-b]pyrazine system, inverse electron-demand aza-Diels-Alder reactions are particularly relevant. This type of reaction typically involves an electron-deficient diene, such as a 1,2,3-triazine, reacting with an electron-rich dienophile. organic-chemistry.org While direct examples for 7-bromopyrido[2,3-b]pyrazine are not prevalent, the strategy is a known method for creating related pyridazine (B1198779) and pyrazine systems, offering a potential, albeit less common, route to the core structure. organic-chemistry.orgmdpi.com The regioselectivity of such reactions is a key consideration, ensuring the correct fusion of the pyridine (B92270) and pyrazine rings. organic-chemistry.org

Condensation Reactions for Pyrido[2,3-b]pyrazine Ring Closure

One of the most direct and widely utilized methods for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a substituted 2,3-diaminopyridine (B105623) and a 1,2-dicarbonyl compound. ingentaconnect.comgrowingscience.com This approach builds the pyrazine ring onto the existing pyridine scaffold in a single, efficient step. growingscience.com The reaction can be performed with various α-oxocarbonyl compounds, and when an unsymmetrical dicarbonyl compound is used, the formation of two regioisomers is possible. ingentaconnect.comresearchgate.net The regioselectivity can often be influenced by reaction conditions such as temperature and the use of acidic or basic catalysts. ingentaconnect.com Studies have shown that increased regioselectivity can be achieved at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid. ingentaconnect.comresearchgate.net

A specific and highly relevant application of the condensation strategy for synthesizing derivatives of this compound involves the reaction of 5-bromo-2,3-diaminopyridine with derivatives of oxalic acid. researchgate.net This method directly incorporates the desired bromine atom at the 7-position from the start. For instance, a multi-step synthesis has been reported where 5-bromo-2,3-diaminopyridine is treated with carbon disulfide in pyridine, which, after acidification, yields this compound-2,3(1H,4H)-dithione. researchgate.net This dithione derivative serves as a versatile intermediate for further functionalization. researchgate.net

Table 1: Example of Condensation for a this compound Derivative

Reactant 1 Reactant 2 Conditions Product

Annulation Reactions in Pyrido[2,3-b]pyrazine Synthesis

Modern synthetic methods also include annulation reactions, which involve the formation of a ring onto an existing structure. A notable example is the regio- and enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines using a chiral iridium catalyst. acs.org In this process, pyridyl diamines and diketones undergo a sequential annulation and asymmetric transfer hydrogenation. acs.org This method generates the fused N-heterocycles in high yields (up to 95%) and with excellent enantioselectivity. acs.org While this specific example leads to a reduced (tetrahydropyrido) form, it demonstrates a sophisticated strategy for constructing the core bicyclic system, which could potentially be oxidized to the aromatic pyrido[2,3-b]pyrazine.

Direct Bromination and Post-Synthetic Modification Approaches

An alternative to building the molecule with the bromine atom already in place is to introduce it onto a pre-formed pyrido[2,3-b]pyrazine core. This approach relies on post-synthetic modification, specifically through electrophilic aromatic substitution.

Regioselective Bromination Techniques for Pyrido[2,3-b]pyrazine

Regioselective bromination is crucial for ensuring the bromine atom is introduced at the desired position. nih.gov For the pyrido[2,3-b]pyrazine system, direct bromination can be achieved through deprotometalation-trapping reactions. mdpi.com This method involves treating the parent heterocycle (e.g., 2,3-diphenylpyrido[2,3-b]pyrazine) with a strong base, such as a mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combination, to selectively remove a proton. The resulting organometallic intermediate is then "trapped" with an electrophilic bromine source, such as molecular bromine (Br₂), to install the bromine atom. mdpi.com This technique allows for the functionalization of specific positions on the heterocyclic ring that might be difficult to achieve through other means. mdpi.com For example, this method has been used to convert 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) into its 8-bromo derivative. mdpi.com The principles of such regioselective reactions are critical for the targeted synthesis of compounds like this compound from the unsubstituted parent molecule. nih.gov

Table 2: Example of Post-Synthetic Bromination

Substrate Reagents Product Yield

Synthesis of Key this compound Intermediates

Synthesis of This compound-2,3-dione (B12360945)

The synthesis of this compound-2,3(1H,4H)-dione is a crucial first step for accessing a range of derivatives. While a direct, detailed synthetic protocol is not extensively documented in readily available literature, the general synthesis of pyrido[2,3-b]pyrazine-2,3-diones involves the condensation of a substituted 2,3-diaminopyridine with an oxalic acid derivative.

Following this established methodology, the synthesis of the 7-bromo analogue would logically proceed from 5-bromo-2,3-diaminopyridine. The reaction of this diamine with a suitable oxalic acid derivative, such as diethyl oxalate (B1200264) or oxalyl chloride, would yield the desired this compound-2,3(1H,4H)-dione. The existence and use of this dione (B5365651) as a starting material for further derivatization has been documented. researchgate.netresearchgate.netresearchgate.net For instance, it has been used in the synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. researchgate.netdoaj.org

Synthesis of this compound-2,3-dithiol

The corresponding 2,3-dithiol derivative is another important intermediate. The synthesis of this compound is achieved through the thionation of the 2,3-dione precursor.

A common and effective method for converting diones to their dithiol analogues is treatment with a thionating agent, with phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀) being a widely used reagent. The reaction involves the replacement of the carbonyl oxygen atoms with sulfur atoms.

The synthesis of new heterocyclic derivatives with a pyrido[2,3-b]pyrazine moiety has been described, starting from the thionation of this compound-2,3(1H,4H)-dione with phosphorus pentasulfide. This reaction is followed by alkylation to yield various sulfur-containing derivatives. researchgate.net

Table 1: Thionation of this compound-2,3-dione

Starting MaterialReagentProduct
This compound-2,3(1H,4H)-dionePhosphorus Pentasulfide (P₂S₅)This compound-2,3(1H,4H)-dithione

Synthesis of this compound-8-carboxylic Acid

Plausible synthetic routes could involve the deprotonation of the 8-position of a suitable precursor followed by quenching with carbon dioxide, or the oxidation of a precursor bearing a suitable functional group at the 8-position, such as a methyl or formyl group.

Advanced Synthetic Approaches for Derivatization

Modern cross-coupling reactions provide powerful tools for the advanced derivatization of the this compound core, allowing for the introduction of a wide array of substituents with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions have been reported for the 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine system. These include: researchgate.net

Suzuki Coupling: for the formation of carbon-carbon bonds with boronic acids.

Sonogashira Coupling: for the formation of carbon-carbon bonds with terminal alkynes.

Heck Coupling: for the formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: for the formation of carbon-nitrogen bonds with amines.

These reactions offer a significant advantage over traditional nucleophilic substitution methods for introducing substituents onto the pyrido[2,3-b]pyrazine ring system. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often needs to be optimized for specific substrates.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingAryl/Vinyl Boronic AcidsC-C
Sonogashira CouplingTerminal AlkynesC-C (sp)
Heck CouplingAlkenesC-C (sp²)
Buchwald-Hartwig AminationPrimary/Secondary AminesC-N

Phase-Transfer Catalysis in Alkylation Reactions of this compound Derivatives

Phase-transfer catalysis (PTC) offers an efficient and practical method for the alkylation of nitrogen atoms within the this compound framework, particularly for derivatives containing N-H bonds. This technique is valuable as it facilitates reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid) through the use of a catalyst that transfers one reactant across the interface.

In the context of this compound derivatives, PTC has been successfully employed for the N-alkylation of this compound-2,3(1H,4H)-dione. Research has demonstrated that in the presence of a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), the nitrogen atoms of the pyrazine ring can be efficiently alkylated. For instance, the reaction with propargyl bromide in N,N-dimethylformamide (DMF) yields 7-bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione researchgate.net. Similarly, this method is used to synthesize 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione researchgate.net. The catalyst, TBAB, forms an ion pair with the deprotonated pyrazinedione anion, which is then soluble in the organic solvent, allowing it to react with the alkylating agent.

The table below summarizes a representative alkylation reaction conducted under phase-transfer conditions.

Table 1: Alkylation of this compound-2,3(1H,4H)-dione using Phase-Transfer Catalysis

Substrate Reagent Base Catalyst Solvent Product Ref

Nucleophilic Substitution Reactions on the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on the this compound core is a theoretically possible but often challenging pathway. The pyrido[2,3-b]pyrazine ring system is electron-deficient due to the presence of four nitrogen atoms, which should facilitate nucleophilic attack. However, the direct displacement of the bromine atom by nucleophiles often requires harsh reaction conditions and can be problematic.

For this reason, alternative methods, particularly those catalyzed by transition metals, have been developed to circumvent the difficulties associated with uncatalyzed nucleophilic substitution on the pyrido[2,3-b]pyrazine ring. researchgate.net These catalyzed reactions provide milder conditions and greater functional group tolerance, making them generally more effective for introducing substituents at the 7-position.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of this compound. These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. Key examples include the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, which have been successfully applied to 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the bromo-substrate with an organoboron compound (e.g., a boronic acid) and is widely used to form C-C bonds, typically to introduce new aryl or vinyl groups.

Sonogashira and Heck Couplings: The Sonogashira reaction couples the bromo-derivative with a terminal alkyne to create a C(sp²)-C(sp) bond, while the Heck reaction forms a C-C bond by coupling with an alkene.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It involves the palladium-catalyzed coupling of this compound derivatives with a wide variety of primary and secondary amines, enabling the synthesis of diverse amino-substituted analogues. researchgate.netrsc.org This reaction is instrumental in creating donor-acceptor-donor (D-A-D) molecules based on the pyrido[2,3-b]pyrazine scaffold. rsc.org

The table below provides an overview of the types of palladium-catalyzed cross-coupling reactions applied to the this compound system.

Table 2: Palladium-Catalyzed Reactions on this compound Derivatives

Reaction Name Bond Formed Coupling Partner Typical Catalyst System Ref
Suzuki-Miyaura Coupling C-C Aryl/vinyl boronic acid Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, base researchgate.net
Sonogashira Coupling C-C (alkynyl) Terminal alkyne Pd catalyst, copper(I) co-catalyst, base researchgate.net
Heck Coupling C-C (alkenyl) Alkene Pd catalyst, base researchgate.net

Electrochemical Synthesis and Reduction Pathways of Brominated Pyrido[2,3-b]pyrazines

The electrochemical properties of pyrido[2,3-b]pyrazines have been investigated, particularly focusing on their reduction pathways rather than their electrochemical synthesis, which is not extensively documented in the literature. The electrochemical reduction of the pyrido[2,3-b]pyrazine ring system proceeds in a stepwise manner.

Initial reduction in aprotic or hydroorganic media typically leads to the formation of 1,4-dihydro derivatives. researchgate.netresearchgate.net These intermediates can be isolated in some cases but are often prone to isomerization, rearranging to more stable 1,2-, 3,4-, or 5,8-dihydro compounds. researchgate.net If the reduction of the 1,2- or 3,4-dihydro derivatives is carried out further, it results in the formation of 1,2,3,4-tetrahydropyridopyrazines. researchgate.net This multi-step reduction pathway highlights the rich redox chemistry of the pyrido[2,3-b]pyrazine core, which is influenced by the electron-withdrawing nature of the nitrogen atoms.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound-2,3(1H,4H)-dione
Tetra-n-butylammonium bromide (TBAB)
Potassium carbonate
N,N-dimethylformamide (DMF)
Propargyl bromide
7-bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine
1,4-dihydro derivatives
1,2-dihydro derivatives
3,4-dihydro derivatives
5,8-dihydro derivatives

Reactivity and Reaction Mechanisms of 7 Bromopyrido 2,3 B Pyrazine

Influence of the Bromine Atom on Reactivity

The bromine atom at the 7-position is a key functional handle, rendering the molecule susceptible to a variety of transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing character of the pyrazine (B50134) and pyridine (B92270) rings activates the C-Br bond, making it a versatile site for introducing molecular diversity.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. byjus.compressbooks.pub In this reaction, a nucleophile displaces a leaving group, proceeding through a two-step addition-elimination sequence via a Meisenheimer complex intermediate. nih.gov For 7-Bromopyrido[2,3-b]pyrazine, the electron-deficient pyrido[2,3-b]pyrazine (B189457) core facilitates this process, allowing the bromine atom to be displaced by various nucleophiles.

The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to generate a range of functionalized derivatives. For instance, reactions with amines can yield various 7-aminopyrido[2,3-b]pyrazine derivatives. nih.gov This reactivity is crucial in medicinal chemistry for synthesizing libraries of compounds for biological screening. nih.govnih.gov The reaction typically requires a base, like potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

This compound is an excellent substrate for numerous palladium-catalyzed organometallic coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The C7-Br bond readily participates in these transformations, allowing for the introduction of aryl, alkyl, and amino groups. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for synthesizing aryl amines from aryl halides. wikipedia.org this compound and its derivatives effectively couple with a wide range of primary amines and other nitrogen-based nucleophiles. researchgate.net The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand like XPhos. wuxiapptec.com The choice of ligand, base, and solvent is critical and often tailored to the specific substrates. uminho.pt For example, the coupling of this compound with primary amines has been achieved using the Pd-PEPPSI-IHeptCl catalyst with XPhos as a ligand in toluene (B28343) at 100°C, affording yields of 80–85%. Similarly, the Buchwald-Hartwig amination of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)arylamines has been reported to give good to excellent yields, demonstrating the versatility of this method for creating C-N bonds. uminho.pt

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org this compound readily reacts with arylboronic acids under palladium catalysis. researchgate.net A common catalytic system for this transformation is Pd(PPh₃)₄ with a base like potassium carbonate in a mixed solvent system such as dioxane/water. This reaction is instrumental in preparing biaryl derivatives of the pyrido[2,3-b]pyrazine scaffold.

Below is a table summarizing typical conditions for these coupling reactions.

Reaction Catalyst/Ligand Base Solvent Temperature Yield Reference
Buchwald-HartwigPd-PEPPSI-IHeptCl / XPhos-Toluene100°C80-85%
Suzuki CouplingPd(PPh₃)₄K₂CO₃Dioxane/Water90°C-

Reactions of Functional Groups within the Pyrido[2,3-b]pyrazine Core

Beyond the reactions at the C7-bromo position, the pyrido[2,3-b]pyrazine scaffold itself possesses reactive sites that can be chemically modified, particularly the nitrogen atoms and functional groups on derivatives like keto and thione analogs.

The nitrogen atoms in the pyridine and pyrazine rings are nucleophilic and can participate in reactions such as alkylation and N-oxidation. For example, in derivatives like This compound-2,3-dione (B12360945), the nitrogen atoms at the N1 and N4 positions can be alkylated using alkyl halides in the presence of a base. A study demonstrated the synthesis of dibutyl derivatives through nucleophilic substitution with butyl bromide, using potassium carbonate as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst in dimethylformamide (DMF).

Furthermore, pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized, indicating that the ring nitrogens can be oxidized. nih.gov These N-oxide derivatives have shown notable antibacterial properties. nih.gov

Derivatives of this compound containing ketone (one) or thione groups exhibit reactivity characteristic of these functional groups. For instance, the ketone groups in this compound-2,3-dione can be converted to the corresponding thione groups. The synthesis of this compound-2,3(1H,4H)-dithiol has been reported, suggesting the conversion of the dione (B5365651) to a dithione or dithiol tautomer. researchgate.net

In related pyridoselenolopyrazinone systems, the ketone group can be converted into a chloro group using phosphorus oxychloride, which can then be displaced by nucleophiles like hydrazine (B178648). researchgate.net The thione group in a pyrazinethione derivative can also react with hydrazine hydrate (B1144303) to yield a hydrazino derivative. researchgate.net Additionally, the thione group can be S-alkylated, for example, by reacting with ethyl chloroacetate. researchgate.net

Electrochemical Behavior and Reduction Mechanisms

The electrochemical reduction of 7-bromopyrido[2,3-b]pyrazines has been investigated to understand their redox properties and the fate of the bromine substituent under reducing conditions. cdnsciencepub.com The reduction pathway is highly dependent on the medium.

In hydroorganic media (e.g., a mixture of water and an organic solvent like methanol), the electrochemical reduction of 7-bromopyrido[2,3-b]pyrazines leads to a 1,4-dihydro compound. cdnsciencepub.comcdnsciencepub.com This intermediate can then undergo one of two competing pathways: isomerization or debromhydration (loss of HBr). cdnsciencepub.com

In contrast, in aprotic media such as acetonitrile (B52724) or dimethylformamide (DMF), the primary reduction event is the cleavage of the carbon-bromine bond. cdnsciencepub.comcdnsciencepub.com This process involves a one-faraday wave and results in the formation of the parent, debrominated pyrido[2,3-b]pyrazine heterocycle. cdnsciencepub.com Controlled-potential electrolysis in DMF with a platinum cathode has been shown to achieve this debromination with yields of 60–70%. Selective reduction occurs at approximately -1.05 V (vs. SCE) in a 0.1 N NaOH/50% methanol (B129727) solution.

The different outcomes in protic versus aprotic media highlight the critical role of proton availability in the reduction mechanism. In the presence of a proton source, the initially formed dihydro species can be protonated, leading to isomerization or elimination, whereas in its absence, the radical anion formed after initial electron transfer preferentially expels the bromide ion. cdnsciencepub.com

Electrochemical Reduction of this compound in Hydroorganic and Aprotic Media

The electrochemical reduction of this compound demonstrates significantly different outcomes in hydroorganic versus aprotic environments. cdnsciencepub.comcdnsciencepub.com

In hydroorganic media , such as a water-methanol mixture, the reduction of 7-bromopyrido[2,3-b]pyrazines proceeds via the formation of a 1,4-dihydro compound. cdnsciencepub.comcdnsciencepub.com This initial reduction step involves the addition of two electrons and two protons to the heterocyclic ring system.

Conversely, in aprotic media like acetonitrile (ACN) and dimethylformamide (DMF), the electrochemical reduction pathway is altered. cdnsciencepub.com Instead of the formation of a stable dihydro derivative, the primary process observed is the cleavage of the carbon-bromine bond, which results in the formation of the parent heterocycle, pyrido[2,3-b]pyrazine. cdnsciencepub.comcdnsciencepub.com Voltammetric studies in acetonitrile show that 7-bromo derivatives exhibit a one-faraday wave, which is then followed by the two reduction waves characteristic of the parent pyrido[2,3-b]pyrazine. cdnsciencepub.com

The electrochemical behavior of this compound and related compounds in aprotic media is summarized in the following table.

CompoundSolventSupporting ElectrolyteE½ (V) vs Ag/Ag+ 0.01 M
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineACN0.1 M TEAP-1.18
7-Bromo-3-phenylpyrido[2,3-b]pyrazineACN0.1 M TEAP-1.12
7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazineACN0.1 M TEAP-1.25
Data sourced from electrochemical studies in aprotic media. cdnsciencepub.com

Isomerization and Debromhydration Pathways in Electrochemical Processes

In hydroorganic media, the initially formed 1,4-dihydro-7-bromopyrido[2,3-b]pyrazine is an unstable intermediate that can follow two distinct reaction pathways: isomerization or debromhydration (loss of HBr). cdnsciencepub.comcdnsciencepub.com

The isomerization pathway involves the rearrangement of the double bonds within the dihydro-ring system. The 1,4-dihydro derivative can isomerize to more stable 1,2-dihydro, 3,4-dihydro, or 5,8-dihydro compounds. cdnsciencepub.comresearchgate.net The specific isomer formed can be influenced by the substituents on the pyrazine ring and the precise reaction conditions. cdnsciencepub.com

The alternative pathway is debromhydration , where the 1,4-dihydro intermediate loses a molecule of hydrogen bromide. This elimination reaction leads to the formation of the parent pyrido[2,3-b]pyrazine. cdnsciencepub.com The cleavage of the bromine atom occurs at the 1,4-dihydro stage in alkaline hydroorganic solutions. cdnsciencepub.com

The choice between isomerization and debromhydration is a critical aspect of the electrochemical reduction of 7-bromopyrido[2,3-b]pyrazines in the presence of a proton source.

Cleavage of the C-Br Bond in Electrochemical Reduction

The cleavage of the carbon-bromine (C-Br) bond is a key event in the electrochemical reduction of this compound, with the mechanism being highly dependent on the reaction medium. cdnsciencepub.comcdnsciencepub.com

In aprotic media , the C-Br bond cleavage is the principal reaction. The reduction process directly yields the pyrido[2,3-b]pyrazine molecule. cdnsciencepub.comcdnsciencepub.com This reductive cleavage is a common feature for halo-aromatic compounds and is synthetically useful for producing the corresponding debrominated heterocycles. cdnsciencepub.com

In hydroorganic media , the C-Br bond scission is not the initial step. Instead, it occurs after the formation of the 1,4-dihydro derivative. cdnsciencepub.com This indicates that the electron addition to the π-system of the heterocycle precedes the elimination of the bromide ion. The mechanism in alkaline hydroorganic media suggests that the 1,4-dihydro intermediate is the species that undergoes debromhydration. cdnsciencepub.com

The differing pathways for C-Br bond cleavage are summarized below:

MediumReaction Pathway
Aprotic (e.g., ACN, DMF)Direct electrochemical cleavage of the C-Br bond to form the parent heterocycle.
HydroorganicFormation of a 1,4-dihydro intermediate, followed by either isomerization or debromhydration (C-Br bond cleavage).
This table illustrates the medium-dependent mechanisms of C-Br bond cleavage. cdnsciencepub.comcdnsciencepub.com

Applications in Medicinal Chemistry and Drug Discovery

Pyrido[2,3-b]pyrazine (B189457) as a Privileged Scaffold in Pharmaceutical Research

The pyrido[2,3-b]pyrazine framework is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comjmaterenvironsci.com This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad spectrum of pharmacological activities. mdpi.com The unique arrangement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions, including hydrogen bonding and metal ion chelation, which are crucial for binding to biological macromolecules. biosynth.com

The versatility of the pyrido[2,3-b]pyrazine core is further enhanced by the ability to introduce various substituents at different positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. iucr.org The presence of a bromine atom, as in 7-Bromopyrido[2,3-b]pyrazine, is particularly advantageous. This halogen atom not only influences the electronic properties of the molecule but also serves as a key handle for a variety of chemical transformations, such as cross-coupling reactions, enabling the synthesis of a vast library of derivatives. These modifications can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The diverse biological activities exhibited by derivatives of this scaffold, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, underscore its importance in the development of new drugs. jmaterenvironsci.comiucr.orgiucr.orgresearchgate.net

Biological Activities of this compound and its Derivatives

The strategic modification of the this compound core has yielded a multitude of derivatives with significant therapeutic potential. The following sections explore the key biological activities of these compounds, supported by research findings.

Anticancer and Antitumor Activities

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. iucr.orgiucr.orgresearchgate.net The anticancer potential of these compounds often stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cancer cell proliferation and survival.

Research has shown that certain pyrido[2,3-b]pyrazine derivatives exhibit significant cytotoxic effects. For instance, a study evaluating a series of these derivatives against breast cancer (MCF-7) and neuroblastoma (PC12) cell lines reported IC50 values ranging from 9.1 μM to 16.4 μM, indicating potent anticancer activity. Another study highlighted that some derivatives demonstrated IC50 values comparable to the established chemotherapeutic agent Adriamycin against various cancer cell lines.

Furthermore, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been investigated as covalent inhibitors of KRAS, a key protein implicated in various cancers. researchgate.net The Wnt/β-catenin signaling pathway, another critical pathway in cancer development, has also been a target for pyrido[2,3-b]pyrazine derivatives. Specifically, 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway in non-small-cell lung cancer cell lines. nih.gov The antiproliferative activity of some derivatives has been observed in A2058 human melanoma cells. mdpi.comresearchgate.net

Initial studies on 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione suggest its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. smolecule.com

Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Derivative Type Cancer Cell Line(s) Reported Activity (IC50) Reference(s)
Pyrido[2,3-b]pyrazine derivatives MCF-7 (breast cancer), PC12 (neuroblastoma) 9.1 μM - 16.4 μM
3-Arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives Non-small-cell lung cancer Inhibition of Wnt/β-catenin pathway nih.gov

Anti-inflammatory Properties

The pyrido[2,3-b]pyrazine scaffold has also been associated with anti-inflammatory effects. jmaterenvironsci.comiucr.orgiucr.orgresearchgate.net Derivatives of this heterocyclic system have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.

The mechanism behind their anti-inflammatory action is believed to involve the modulation of immune responses. In animal models of inflammation, certain pyrido[2,3-b]pyrazine derivatives have been shown to modulate immune responses without significant toxicity. The ability of these compounds to act as inhibitors for various kinases involved in signal transduction pathways also contributes to their anti-inflammatory potential.

Antimicrobial and Antibacterial Efficacy

Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties. researchgate.net Research has shown their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. imist.mamdpi.com

A study investigating a new series of pyrido[2,3-b]pyrazine derivatives, synthesized from 5-bromo-2,3-diaminopyridine, revealed notable antibacterial activity. imist.ma The presence of a bromine atom in these derivatives is considered to enhance their interaction with biological targets.

A key derivative, 7-bromo-pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione, which bears two thiocarbonyl groups, has shown potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus. imist.ma The minimum inhibitory concentration (MIC) for this compound against both of these bacterial strains was reported to be 0.078 mg/ml. imist.ma This suggests that the thione function may be crucial for the observed antibacterial activity. imist.ma Other studies have also reported the effectiveness of pyrido[2,3-b]pyrazine derivatives against Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov

The same 7-bromo-pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione derivative also exhibited activity against the Gram-negative bacterium Escherichia coli, with a reported MIC of 0.625 mg/ml. imist.ma However, the study noted that the presence of side-chains on the heterocyclic moiety tended to decrease the biological activity. imist.ma While some pyrido[2,3-b]pyrazine derivatives have shown activity against Pseudomonas aeruginosa, this bacterium has demonstrated resistance to some compounds, potentially due to its cell wall structure and efflux pumps. nih.gov

Table 2: Antibacterial Activity of a this compound Derivative

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) Reference(s)
Staphylococcus aureus Gram-Positive 0.078 mg/ml imist.ma
Bacillus cereus Gram-Positive 0.078 mg/ml imist.ma
Antifungal Activity (e.g., Aspergillus fumigatus, Candida albicans)

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated potential as antifungal agents. Research indicates that compounds with this core structure have shown efficacy against certain fungal pathogens. wipo.int For instance, studies on pyrazoline derivatives, which share some structural similarities, have shown potent activity against Candida albicans, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL. nih.gov While specific studies focusing exclusively on this compound derivatives against Aspergillus fumigatus and Candida albicans are not extensively detailed in the reviewed literature, the recognized antifungal potential of the broader pyrazine (B50134) class suggests this is a promising area for future investigation.

Antimalarial Potential

The pyrido[2,3-b]pyrazine nucleus is a recognized pharmacophore in the development of antimalarial agents. nih.gov Research into related heterocyclic systems has yielded compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, a series of N-alkyl-dihydropyrido-quinoxaline derivatives were evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. researchgate.net Several of these compounds were found to be more potent than the structural analog ciprofloxacin. researchgate.net Similarly, certain pyridopyrimidone derivatives have shown significant antimalarial activity, with IC₅₀ values as low as 0.42 µM against P. falciparum. nih.gov These findings underscore the potential of the broader class of nitrogen-containing heterocyclic compounds, including derivatives of this compound, in the search for new antimalarial drugs.

Table 1: Antimalarial Activity of Related Pyrido-Fused Heterocyclic Derivatives

Compound ClassSpecific DerivativeTarget OrganismActivity (IC₅₀)
Pyridopyrimidone3-amino-7-methyl-1(H)pyrazolo[3,4-b]-pyrido[1,2:1',2']pyrimido-4-ona (4b)P. falciparum0.42 µM nih.gov
Pyrido[1,2-a]pyrimidine3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (21)P. falciparum 3D733 µM nih.gov
Pyrido[1,2-a]pyrimidine4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (37)P. falciparum 3D737 µM nih.gov

Enzyme Inhibition Profiles

Derivatives of this compound are recognized for their potential to inhibit various enzymes, a key mechanism in treating numerous diseases. The core structure serves as a scaffold for designing inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation. wipo.int Studies on pyrido[2,3-b]pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and PC12 (neuroblastoma), with IC₅₀ values in the micromolar range, suggesting kinase inhibition as a possible mechanism of action. wipo.int

More specifically, certain pyrido[2,3-b]pyrazine derivatives have been evaluated for their ability to inhibit the enzyme urease. In one study, a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were synthesized and tested, showing a range of inhibitory actions against urease. nih.gov

Table 2: Urease Inhibition by Pyrido[2,3-b]pyrazine Derivatives

CompoundUrease Inhibition (IC₅₀)
Compound 4 4.77 ± 0.92 µM nih.gov
Compound 5 4.12 ± 1.18 µM nih.gov
Compound 6 11.91 ± 0.34 µM nih.gov
Compound 7 6.25 ± 0.81 µM nih.gov

Potential as Insulin (B600854) Secretion Stimulators for Diabetes Treatment

Recent research has highlighted the potential of pyridopyrazinone derivatives, a class of compounds closely related to this compound, as stimulators of insulin secretion. wipo.intresearchgate.netresearchgate.net This activity makes them attractive candidates for the development of new treatments for type 2 diabetes, a condition characterized by impaired insulin secretion and/or insulin resistance. wipo.intresearchgate.netresearchgate.net Patent literature describes various pyridopyrazinone derivatives designed to act as insulin secretagogues. wipo.intresearchgate.netresearchgate.net These compounds are proposed for the prophylaxis and/or treatment of diabetes and associated pathologies. wipo.intresearchgate.net The development of such agents is based on their ability to modulate insulin secretion from pancreatic beta cells. researchgate.net For example, 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid is utilized as a precursor in the synthesis of pyridopyrazinone derivatives intended for this therapeutic purpose. chemicalbook.com

HIV-1 Integrase Inhibition

The pyrido[2,3-b]pyrazine scaffold is a key structural element in the design of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov By preventing the integration of the viral DNA into the host genome, these inhibitors effectively halt the virus's life cycle. nih.gov

A study by Wai et al. identified a series of potent dihydroxypyridopyrazine-1,6-dione HIV-1 integrase inhibitors. nih.gov These compounds specifically inhibit the strand transfer step of the integration process. One notable compound from this series demonstrated potent anti-HIV replication activity with a 95% cell inhibitory concentration (CIC₉₅) of 0.31 µM. nih.gov

Furthermore, a series of 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives were designed and found to be dual inhibitors of both HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase. nih.gov The structural similarities in the catalytic sites of these two enzymes allow for this dual inhibition. One derivative, compound 7a , showed balanced inhibitory activity against both enzymes. nih.gov

Table 3: HIV-1 Integrase Inhibition by Pyrido[2,3-b]pyrazine Derivatives

Compound ClassSpecific DerivativeInhibition MetricValue
Dihydroxypyridopyrazine-1,6-dioneCompound 6 CIC₉₅0.31 µM nih.gov
5-hydroxypyrido[2,3-b]pyrazin-6(5H)-oneCompound 7a IC₅₀ (Integrase)1.18 µM nih.gov
5-hydroxypyrido[2,3-b]pyrazin-6(5H)-oneCompound 7a IC₅₀ (RNase H)1.77 µM nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

Pyrido[2,3-b]pyrazine derivatives are recognized for their potential as inhibitors of anaplastic lymphoma kinase (ALK). nih.gov ALK is a receptor tyrosine kinase, and its aberrant forms are implicated as drivers in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer. nih.govfrontiersin.org The development of small-molecule inhibitors targeting ALK is a key strategy in oncology. nih.govrsc.org While specific inhibitory data for this compound itself is not widely published, structure-activity relationship studies on related pyrazolone-based ALK inhibitors have provided valuable insights. nih.govnih.gov These studies have shown that the pyrazine ring is a critical component for activity, and modifications to this ring can significantly impact potency. nih.gov This foundational knowledge supports the exploration of this compound as a scaffold for novel ALK inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for various therapeutic targets.

HIV-1 Integrase Inhibition: For HIV-1 integrase inhibitors based on the pyrido[2,3-b]pyrazine scaffold, a key feature for activity is the presence of a divalent metal ion-chelating motif. nih.gov In the 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one series, this chelating ability is crucial for binding to the catalytic sites of both integrase and RNase H. The position of substituents on an attached phenyl ring also plays a role in selectivity; meta-substituted analogs were found to be more selective for RNase H, whereas para-substituted derivatives showed more balanced dual inhibition. nih.gov

Antimalarial Activity: In the related 1,2,4-triazolo[4,3-a]pyrazine series, SAR studies have shown that substitution at the 8-position of the pyrazine ring generally reduces antimalarial activity. beilstein-journals.org However, the introduction of tertiary alkylamines at this position resulted in compounds that retained antimalarial activity, with IC₅₀ values in the micromolar range. beilstein-journals.org This suggests that specific substitutions on the pyrazine ring are tolerated and can be optimized to enhance potency.

ALK Inhibition: For ALK inhibitors, SAR studies have revealed that substitutions directly on the pyrazine ring or alkylation of the pyrazine nitrogen can lead to a reduction in potency. nih.gov This indicates that the core pyrazine structure may be essential for interaction with the kinase's active site, and modifications should be focused on other parts of the molecule to improve properties without compromising inhibitory activity.

Antibacterial Activity: In studies of antibacterial pyrido[2,3-b]pyrazine derivatives, the presence of thiocarbonyl groups at the 2 and 3 positions was found to be crucial for potent activity. Conversely, the addition of alkyl or aryl side-chains to these positions led to a decrease in antibacterial effect. researchgate.net

Impact of Substituents at Positions 2 and 3 on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature of the substituents at the 2 and 3 positions of the pyrazine ring.

In a study investigating the antibacterial properties of new pyrido[2,3-b]pyrazine derivatives, it was found that the presence of two thiocarbonyl groups at positions 2 and 3 resulted in the most potent inhibitory activity against various bacterial strains. imist.ma Specifically, the compound this compound-2,3(1H,4H)-dithione showed significant activity against Staphylococcus aureus and Bacillus cereus. imist.ma Conversely, the introduction of alkyl or aryl side chains at these positions was found to be unfavorable for biological activity. imist.ma

Another study synthesized a series of pyrido[2,3-b]pyrazines to evaluate their inhibitory activities against cholinesterases. nih.gov The results indicated that a 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine derivative was a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, a 3-(3'-methylphenyl) derivative was a selective inhibitor for BChE, while a 3-(3'-fluorophenyl) analog showed selective inhibition of AChE. nih.gov These findings underscore the critical role of the substituent at the 3-position in determining both the potency and selectivity of cholinesterase inhibition.

The introduction of two ketone groups at positions 2 and 3, forming This compound-2,3-dione (B12360945), has been explored for its potential in developing kinase inhibitors for cancer therapy. Derivatives of this compound have demonstrated significant anticancer properties.

The following table summarizes the impact of different substituents at positions 2 and 3 on the biological activity of this compound derivatives.

Substituent at Position 2Substituent at Position 3Biological Activity
=S=SAntibacterial imist.ma
H3'-nitrophenylDual AChE/BChE inhibitor nih.gov
H3'-methylphenylSelective BChE inhibitor nih.gov
H3'-fluorophenylSelective AChE inhibitor nih.gov
=O=OAnticancer (Kinase inhibition)

Role of the Bromine Atom in Biological Target Interaction

The bromine atom at the 7-position of the pyrido[2,3-b]pyrazine core is not merely a synthetic handle but plays a crucial role in the interaction of these compounds with their biological targets. Its presence enhances the reactivity of the molecule and facilitates interactions within biological systems.

The bromine atom's moderate electronegativity allows for smoother nucleophilic substitution reactions compared to other halogens, striking a balance between reactivity and stability. This feature is advantageous for creating diverse derivatives for structure-activity relationship (SAR) studies.

Furthermore, the bromine atom can be strategically utilized for further functionalization through cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the synthesis of more complex molecules with potentially enhanced biological activity.

Rational Drug Design and Lead Optimization using this compound Scaffolds

The this compound scaffold serves as a versatile platform for rational drug design and lead optimization. guidechem.comiucr.orgsmolecule.com Its amenability to chemical modification allows for the systematic exploration of the chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. guidechem.com The development of derivatives often involves strategies like scaffold hopping, where the core structure is modified to generate novel chemotypes with potentially improved efficacy. nih.gov

Computational Chemistry in Predicting Biological Activity and Binding Affinity

Computational chemistry plays a pivotal role in the rational design of this compound-based drug candidates. Techniques such as Density Functional Theory (DFT) are employed to understand the spectroscopic and electronic properties of these molecules. rsc.org

DFT calculations can predict various molecular properties, including:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electron-donating or -accepting capabilities. rsc.org

Global Reactivity Parameters: Parameters like hardness and softness, derived from FMO energies, can be correlated with the biological activity of a series of compounds. rsc.org

Nonlinear Optical (NLO) Properties: Calculations of dipole moment, polarizability, and hyperpolarizability can identify candidates for applications in materials science. rsc.org

These theoretical calculations provide a framework for understanding the structural and energetic features of different derivatives, thereby guiding the synthesis of compounds with desired biological activities. researchgate.net

Molecular Docking and Enzyme Kinetics Studies for Mechanism of Action Elucidation

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a biological target. smolecule.comresearchgate.net For this compound derivatives, docking studies have been instrumental in understanding their mechanism of action. nih.gov

In the case of cholinesterase inhibitors, molecular docking suggested the putative binding modes of active compounds, helping to rationalize their observed inhibitory potencies. nih.gov Similarly, for potential anticancer agents, docking studies can elucidate how these molecules interact with key residues in the active site of enzymes like kinases. smolecule.com

Enzyme kinetics studies are essential for quantitatively characterizing the inhibitory activity of these compounds. lsuhsc.edu By determining parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), researchers can gain a deeper understanding of the compound's mechanism of action. lsuhsc.edu For instance, studies on pyrido[2,3-b]pyrazine derivatives as cholinesterase inhibitors involved determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Development

The development of clinically viable drugs from this compound leads requires careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. iucr.org PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes how the drug affects the body.

The lipophilicity of the molecule, which can be influenced by substituents, plays a crucial role in its absorption and distribution. For example, the n-butyl substituents in 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione are expected to increase its lipophilicity compared to the parent dione (B5365651). iucr.org

Computational tools can be used to predict the ADME properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net This early assessment can reduce the likelihood of late-stage failures due to poor drug-like properties.

Advanced Characterization and Computational Studies

Spectroscopic Characterization of 7-Bromopyrido[2,3-b]pyrazine and Derivatives

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic nature of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives in solution.

¹H-NMR spectroscopy provides information on the chemical environment of protons. For 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine, the proton signals appear at δ 9.17 ppm (d, J = 2.4 Hz) and 8.57 ppm (d, J = 2.4 Hz) in CDCl₃. mdpi.com In the case of the dione (B5365651) derivative, 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, the pyridyl protons are observed at δ 8.25 (d, J=2.5 Hz, 1H) and 7.95 (d, J=2.5 Hz, 1H). The allyl protons present as multiplets at δ 5.95-5.81 (m, 2H), 5.30-5.20 (m, 4H), and 4.71-4.60 (m, 4H). For the dithiol derivative, this compound-2,3(1H,4H)-dithiol, the pyridyl protons are observed at δ 8.37 (d, 1H) and 7.82 (d, 1H, J= 2.1 Hz), with the NH protons appearing as singlets at δ 14.71 and 14.29 in DMSO-d6. researchgate.net

¹³C-NMR spectroscopy offers insight into the carbon framework. For 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine, the carbon signals are found at δ 156.1, 149.0, 147.8, 147.2, 138.6, 136.2, and 122.4 ppm in CDCl₃. mdpi.com The ¹³C-NMR spectrum of 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione shows signals for the carbonyl carbons at δ 153.78 and 153.251 ppm. jmaterenvironsci.com The pyridyl carbons appear at δ 143.189 and 134.906 ppm, while the carbon bearing the bromine is at δ 114.56 ppm. jmaterenvironsci.com In this compound-2,3(1H,4H)-dithiol, the thione carbons (N-C=S) resonate at δ 181.82 and 180.11 ppm. researchgate.net

2D-NMR techniques , such as HSQC and HMBC, are employed to definitively assign proton and carbon signals, especially for more complex derivatives. nih.gov These methods help establish connectivity between atoms within the molecule.

¹H and ¹³C NMR Data for selected this compound Derivatives
CompoundSolvent¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazineCDCl₃9.17 (d, J=2.4 Hz, 1H), 8.57 (d, J=2.4 Hz, 1H)156.1, 149.0, 147.8, 147.2, 138.6, 136.2, 122.4 mdpi.com
1,4-Diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione-8.25 (d, J=2.5 Hz, 1H), 7.95 (d, J=2.5 Hz, 1H), 5.95-5.81 (m, 2H), 5.30-5.20 (m, 4H), 4.71-4.60 (m, 4H)153.78, 153.251 (C=O), 143.189, 134.906 (-CH pyr), 137.415, 123.849 (Cq), 130.692, 129.435 (-CH=), 119.096 (2 =CH₂), 114.56 (-C-Br), 45.287, 44.166 (2 N-CH₂) jmaterenvironsci.com
This compound-2,3(1H,4H)-dithiolDMSO-d614.71 (s, 1H, NH), 14.29 (s, 1H, NH), 8.37 (d, 1H), 7.82 (d, 1H, J=2.1 Hz)181.82, 180.11 (2N-C=S), 145.26, 139.69, 125.15, 124.87 researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify characteristic functional groups within the molecules. rsc.org For instance, in derivatives like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, characteristic bands for C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region. mdpi.com The IR spectrum of this compound-2,3(1H,4H)-dithiol shows a characteristic absorption at 1446.35 cm⁻¹. researchgate.net Derivatives containing bromine often exhibit a C-Br stretching absorption around 700 cm⁻¹. nih.gov The study of diazines, including pyrazine (B50134), in solid argon matrices has provided highly resolved spectra, aiding in the precise assignment of vibrational modes. core.ac.uk

Characteristic IR Absorption Bands for selected this compound Derivatives (cm⁻¹)
CompoundKey Absorptions (cm⁻¹)Reference
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine3064, 2940, 1603, 1562, 1448, 1390, 1107, 770, 697 mdpi.com
8-Bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine3060, 3034, 1551, 1493, 1446, 1373, 1117, 765, 695 mdpi.com
This compound-2,3(1H,4H)-dithiol1446.35 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). For 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine, the mass spectrum shows a molecular ion peak (m/z) at 277.9. mdpi.com This technique is also crucial for confirming the structures of synthesized derivatives by analyzing their fragmentation patterns.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm its empirical formula. For instance, the calculated elemental composition for 7-bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (C₁₉H₁₁BrIN₃) is C 46.75%, H 2.27%, and N 8.61%. mdpi.com Experimental values that closely match these calculated percentages provide strong evidence for the compound's purity and proposed structure.

Crystallographic Analysis and Solid-State Structures

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous proof of molecular structure and detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction

This powerful technique has been used to determine the precise molecular geometry of several this compound derivatives. mdpi.com

For example, the crystal structure of 7-bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione reveals that the pyridopyrazine ring system is essentially planar. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The prop-2-ynyl groups are twisted away from the plane of the fused ring system. researchgate.net The crystal packing is influenced by weak C—H⋯O interactions and π–π stacking between the pyridine (B92270) rings. researchgate.net

Similarly, the structure of 7-bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine has been elucidated. researchgate.net It also crystallizes in a monoclinic system (P2₁/c). In its crystal structure, one propynyl (B12738560) substituent is nearly coplanar with the pyridopyrazine ring, while the other is twisted out of the plane. researchgate.net The molecules are stacked along the a-axis via offset π–π stacking interactions between the pyridine and pyrazine rings. researchgate.net

A crystallographic study of another derivative showed it crystallizes in the monoclinic system with the space group P 121/c 1. imist.ma These studies are fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of these materials.

Crystallographic Data for selected this compound Derivatives
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneC₁₃H₈BrN₃O₂MonoclinicP2₁/ca = 9.944(8) Å, b = 17.347(1) Å, c = 7.728(6) Å, β = 92.382(5)° researchgate.net
7-Bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazineC₁₃H₈BrN₃S₂MonoclinicP2₁/ca = 4.2159(1) Å, b = 16.7730(5) Å, c = 19.4656(5) Å, β = 91.149(1)° researchgate.net

Analysis of Molecular Conformations and Torsion Angles

For instance, in the crystal structure of 7-Bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine, the substituents adopt distinct orientations relative to the planar ring system. iucr.orgiucr.org One propynyl group lies nearly in the plane of the pyridopyrazine core, while the other is twisted away from it. iucr.orgiucr.org This is quantified by specific torsion angles, as detailed in the table below.

Torsion AngleValue (°)Description
C6—S1—C8—C9175.29 (17)Indicates the substituent is approximately in the plane of the ring system. iucr.org
C7—S2—C11—C1276.78 (19)Shows the substituent is significantly twisted away from the ring plane. iucr.org

Similarly, in 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, the prop-2-ynyl moieties are twisted away from the central ring system in opposite directions. researchgate.net For 7-Bromo-1,4-dibutyl-1,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, the butyl substituents are noted to be in extended conformations, positioned on opposite sides of the bicyclic core. iucr.org

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular forces, including hydrogen bonds and π-stacking, which are crucial for the stability of the crystal lattice.

In the crystal structure of derivatives of this compound, offset π-π stacking is a prominent interaction. iucr.orgiucr.orgiucr.org This occurs between the pyridine and pyrazine rings of adjacent molecules, leading to the formation of molecular stacks. iucr.orgiucr.orgiucr.org In one such derivative, the centroid-centroid distance between stacked rings is 3.740 (1) Å, with an interplanar separation of 3.440 (1) Å. iucr.orgiucr.org

Hydrogen bonding also plays a key role. In the crystal packing of 7-Bromo-1,4-dibutyl-1,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, C—H⋯O hydrogen bonds contribute to the association of molecular stacks. iucr.org Furthermore, a C—Br⋯π(ring) interaction is observed in this derivative, highlighting the role of the bromine atom in directing crystal packing. iucr.org For 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, weak C—H⋯O interactions generate molecular chains along one of the crystallographic axes. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for examining the properties and potential applications of this compound at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. jmaterenvironsci.com This approach has been applied to derivatives of this compound to understand their behavior in various chemical contexts. jmaterenvironsci.comresearchgate.net For example, DFT calculations have been employed to study the mechanism of bromination, suggesting the formation of a σ-complex intermediate that is stabilized by resonance.

In the field of corrosion inhibition, DFT has been used to calculate theoretical parameters that describe the interaction between inhibitor molecules and metal surfaces. jmaterenvironsci.com For derivatives like 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, these calculations help elucidate the mode of inhibitory action. jmaterenvironsci.com Studies on related dithiol derivatives also use DFT to investigate potential bonding and charge transfer mechanisms. researchgate.net

Prediction of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used to predict the physicochemical and pharmacokinetic properties of compounds.

LogP , the logarithm of the octanol/water partition coefficient, is a key descriptor of a molecule's lipophilicity, which influences its absorption and distribution. cmst.eu A predicted XlogP value for the parent compound, this compound, has been calculated. uni.lu

Topological Polar Surface Area (TPSA) is another critical descriptor, defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. talete.mi.it It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

CompoundMolecular DescriptorPredicted Value
This compoundXlogP1.2 uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com These models are instrumental in ligand-based drug design for identifying and optimizing new therapeutic agents. mdpi.commdpi.com

While specific QSAR models for this compound are not detailed, the broader family of pyrazine-containing compounds has been subject to such analyses. mdpi.com For example, a QSAR study involving a large dataset of Janus kinase 2 (JAK2) inhibitors used molecular cluster analysis to reveal that pyrazine scaffolds are associated with nanomolar potency against the enzyme. mdpi.com This suggests that the pyridopyrazine core could be a valuable scaffold for designing inhibitors for specific biological targets, and QSAR serves as the tool to guide these design efforts. mdpi.com

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into how a compound interacts with a biological target, such as an enzyme or receptor. smolecule.com

MD simulations have been utilized in the study of derivatives like this compound-2,3(1H,4H)-dithiol. researchgate.net These simulations, often used in conjunction with molecular docking, are crucial for elucidating the precise mechanism of action of a potential therapeutic agent by modeling its binding and dynamic behavior at the active site of a biological target. researchgate.netsmolecule.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Pyrido[2,3-b]pyrazine (B189457) Analogues with Enhanced Bioactivity

The core structure of pyrido[2,3-b]pyrazine serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Researchers are actively exploring the synthesis of novel analogues of 7-Bromopyrido[2,3-b]pyrazine to enhance its therapeutic potential. The bromine atom at the 7-position is a key feature, allowing for a variety of chemical modifications through reactions like substitution and cross-coupling, which can lead to new compounds with tailored biological properties.

Studies have shown that pyrido[2,3-b]pyrazine derivatives possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial effects. mdpi.comresearchgate.netresearchgate.net For instance, certain derivatives have been investigated for their ability to inhibit protein kinases, which are crucial in cancer progression. In one study, novel pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated for their potential as antitumor agents, particularly for tumors resistant to existing drugs like erlotinib (B232). nih.gov The results were promising, with one compound, 7n, showing significant inhibitory effects on both erlotinib-sensitive and erlotinib-resistant cell lines, with IC50 values of 0.09 µM and 0.15 µM, respectively. nih.gov

Another area of interest is the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2. nih.gov Some of these compounds also exhibited significant inhibition of PIM-1 kinase, a target in cancer therapy. nih.gov The exploration of different substituents on the pyrido[2,3-b]pyrazine core continues to be a fertile ground for discovering new therapeutic agents.

Development of this compound-Based Materials beyond Medicinal Applications

The unique electronic and structural properties of this compound make it a promising candidate for applications in materials science, extending beyond its traditional role in medicine. The presence of the pyridopyrazine core, a nitrogen-rich heterocyclic system, offers multiple sites for chemical modification, which can be exploited to create novel functional materials.

One of the key areas of investigation is in the field of organic electronics. The ability of this compound and its derivatives to form charge-transfer complexes makes them suitable for use in organic photovoltaics (solar cells). Furthermore, these compounds can be incorporated into polymer matrices to enhance their conductive properties, leading to the development of new conductive polymers.

Recent research has also highlighted the potential of pyrido[2,3-b]pyrazine derivatives in the development of materials with nonlinear optical (NLO) properties. rsc.orgresearchgate.net A study on newly synthesized pyrido[2,3-b]pyrazine-based compounds revealed that they possess remarkable NLO responses, making them suitable for technological applications in this area. rsc.orgresearchgate.net Compound 7 from this study, in particular, showed a high NLO response, indicating the potential of this class of compounds in the development of advanced optical materials. rsc.orgresearchgate.net Additionally, these compounds have been utilized for the first time in the electrochemical sensing of DNA. rsc.orgresearchgate.net Another interesting application that has been explored is the use of a derivative, this compound-2,3(1H,4H)-dithiol, as a corrosion inhibitor for mild steel in acidic environments. researchgate.netresearchgate.net

Investigation of Synergistic Effects with Other Therapeutic Agents

A growing area of research is the investigation of the synergistic effects of this compound derivatives when used in combination with other therapeutic agents. This approach aims to enhance treatment efficacy, overcome drug resistance, and potentially reduce dosages to minimize side effects.

The development of resistance to existing cancer therapies is a major challenge. Research into novel pyrido[2,3-b]pyrazines has shown that some of these compounds can overcome resistance to drugs like erlotinib in non-small-cell lung carcinoma (NSCLC). nih.gov This suggests a potential for combination therapies where these novel compounds could be used alongside existing drugs to treat resistant tumors. nih.gov The exact signaling networks involved in overcoming this resistance are still under investigation. nih.gov

The broad spectrum of biological activities of pyrido[2,3-b]pyrazine derivatives, including anticancer and antimicrobial properties, opens up possibilities for combining them with other drugs to achieve a more potent therapeutic effect. For example, their antibacterial activity could be combined with other antibiotics to tackle resistant bacterial strains. Further research is needed to explore these potential synergistic interactions and to understand the underlying mechanisms.

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of this compound and its derivatives has traditionally involved methods that may use hazardous reagents and solvents. researchgate.net In recent years, there has been a significant push towards developing more environmentally friendly and sustainable "green chemistry" approaches for their synthesis.

One promising method is the use of microwave-assisted synthesis. nih.gov This technique often allows for shorter reaction times, higher yields, and can be performed without the use of solvents and catalysts. nih.gov A study reported the successful synthesis of 7-substituted pyrido[2,3-b]pyrazines using this method. nih.gov

Another green approach involves the use of multicomponent reactions in environmentally benign solvents like water or ethanol. rsc.orgnih.gov These reactions are efficient as they allow for the synthesis of complex molecules in a single step from simple starting materials. For instance, a series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds were synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) using a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. rsc.orgnih.gov The use of ionic liquids as catalysts in aqueous media is also being explored as a green and efficient method for synthesizing pyrazine (B50134) derivatives. tandfonline.com These advancements in green chemistry are crucial for making the production of these valuable compounds more sustainable and cost-effective.

Targeted Drug Delivery Systems Utilizing Pyrido[2,3-b]pyrazine Scaffolds

The development of targeted drug delivery systems is a key strategy to enhance the therapeutic efficacy of drugs while minimizing their side effects. rroij.com The unique structural features of the pyrido[2,3-b]pyrazine scaffold make it an attractive candidate for the design of such systems. nih.gov

The concept of a "scaffold" in drug delivery involves using a core molecular structure to which therapeutic agents and targeting ligands can be attached. nih.gov The pyrido[2,3-b]pyrazine core, with its multiple sites for functionalization, can serve as such a scaffold. iucr.orgiucr.org By attaching specific ligands, these drug delivery systems can be designed to target specific cells or tissues in the body, such as cancer cells. nih.gov

The use of nanocarriers, such as liposomes and nanoparticles, is a well-established strategy for targeted drug delivery. researchgate.netrroij.com Pyrido[2,3-b]pyrazine derivatives could potentially be encapsulated within these nanocarriers to improve their solubility, bioavailability, and to control their release at the target site. researchgate.net While the direct use of this compound in such systems is still an emerging area, the broader field of using heterocyclic scaffolds for targeted delivery is rapidly advancing. researchgate.netnih.gov Future research will likely focus on designing and synthesizing novel pyrido[2,3-b]pyrazine-based scaffolds for the targeted delivery of various therapeutic agents.

Q & A

Q. Table 1: Key Synthetic Routes for this compound

MethodReagents/ConditionsYieldReference
Microwave-assistedNBS, DMSO, 100°C, 2h95%
POCl₃ chlorinationPOCl₃, pyridine, reflux, 6h94%
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI, THF, rt85–90%

Q. Table 2: Spectral Data for Characterization

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 9.17 (d, J=2.4 Hz, H-6)
¹³C NMRδ 156.1 (C-2), 122.4 (C-Br)
HRMS (m/z)236.9901 (calculated)

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7-Bromopyrido[2,3-b]pyrazine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.